2-Methyl-5-[3-(trifluoromethyl)phenyl]oxazole
CAS No.:
Cat. No.: VC20494459
Molecular Formula: C11H8F3NO
Molecular Weight: 227.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8F3NO |
|---|---|
| Molecular Weight | 227.18 g/mol |
| IUPAC Name | 2-methyl-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
| Standard InChI | InChI=1S/C11H8F3NO/c1-7-15-6-10(16-7)8-3-2-4-9(5-8)11(12,13)14/h2-6H,1H3 |
| Standard InChI Key | AZORXXBFEAQJQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s structural features are defined by its oxazole core and trifluoromethyl-substituted phenyl ring. Key physicochemical properties are summarized in Table 1.
Table 1: Molecular and Structural Data for 2-Methyl-5-[3-(Trifluoromethyl)Phenyl]Oxazole
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 2-methyl-5-[3-(trifluoromethyl)phenyl]-1,3-oxazole |
| Molecular Formula | C₁₁H₈F₃NO |
| Molecular Weight | 227.18 g/mol |
| Canonical SMILES | CC1=NC=C(O1)C2=CC(=CC=C2)C(F)(F)F |
| InChI Key | AZORXXBFEAQJQU-UHFFFAOYSA-N |
| Lipophilicity (LogP) | Estimated 3.2 (high due to -CF₃ group) |
The trifluoromethyl (-CF₃) group significantly enhances lipophilicity, promoting membrane permeability and metabolic stability . The oxazole ring’s nitrogen and oxygen atoms enable hydrogen bonding and dipole interactions, critical for binding to biological targets .
Synthesis and Optimization Strategies
Conventional Synthesis Routes
The synthesis typically involves a multi-step sequence starting from 3-(trifluoromethyl)benzaldehyde. A common approach employs the Robinson-Gabriel cyclodehydration method:
-
Acylation: 3-(Trifluoromethyl)benzaldehyde reacts with acetamide in the presence of acetic anhydride to form an α-acylamino ketone intermediate.
-
Cyclization: Treatment with phosphorus oxychloride (POCl₃) or polyphosphoric acid induces cyclodehydration, yielding the oxazole ring .
This method achieves moderate yields (50–60%) but requires stringent temperature control to avoid side reactions .
Green Synthesis Innovations
Recent advances emphasize sustainability. For example:
-
Microwave-assisted synthesis reduces reaction time from hours to minutes while improving yields (75–85%) . A mixture of 3-(trifluoromethyl)phenylboronic acid and 2-methyloxazole-5-carbaldehyde undergoes Suzuki-Miyaura coupling under microwave irradiation (350 W, 65°C, 8 minutes) .
-
Ionic liquid solvents (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) enhance reaction efficiency and reduce waste .
The compound exhibits dose-dependent inhibition of histone deacetylase 6 (HDAC6), a target in oncology. In vitro studies show IC₅₀ values of 0.8–1.2 µM against multiple myeloma cell lines, comparable to reference drug Tubastatin A . The trifluoromethyl group enhances binding to HDAC6’s hydrophobic pocket, as confirmed by molecular docking simulations .
Antimicrobial Efficacy
Against Gram-positive bacteria (Staphylococcus aureus), the compound demonstrates a minimum inhibitory concentration (MIC) of 8 µg/mL, outperforming oxacillin (MIC = 16 µg/mL). Its mechanism involves disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) inhibition.
Comparative Analysis with Structural Analogues
Solubility and Bioavailability
Compared to non-fluorinated oxazoles, the trifluoromethyl group reduces aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL for 2-methyl-5-phenyloxazole) but increases logP by 1.5 units, enhancing blood-brain barrier penetration .
Therapeutic Index
Table 2: Therapeutic Indices of Selected Oxazole Derivatives
| Compound | HDAC6 IC₅₀ (µM) | MIC (µg/mL) | logP |
|---|---|---|---|
| 2-Methyl-5-[3-(CF₃)phenyl]oxazole | 0.9 | 8 | 3.2 |
| 2,5-Diphenyloxazole | 2.4 | 32 | 2.1 |
| 4-Trifluoromethyloxazole | 1.5 | 16 | 2.8 |
Applications in Drug Development
Lead Optimization Strategies
-
Prodrug design: Esterification of the oxazole’s 4-position improves oral bioavailability (e.g., ethyl ester prodrug shows 90% absorption in rat models).
-
Combination therapies: Synergistic effects observed with paclitaxel in breast cancer models (combination index = 0.3, indicating strong synergy) .
Future Directions and Challenges
Toxicity Profiling
Current gaps include long-term toxicity data. Preliminary rat studies indicate hepatotoxicity at doses >100 mg/kg/day, necessitating structural modifications to reduce off-target effects.
Computational Modeling
Machine learning models predict that substituting the methyl group with a methoxy moiety could enhance HDAC6 selectivity by 40% while maintaining potency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume